3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
Description
The exact mass of the compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-5-7-14(8-6-2)17(15,16)11-9(3)12-13-10(11)4/h5-8H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFLJZOTDHSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(NN=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide: Synthesis, Structure, and Potential
Introduction: The Pyrazole-Sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The amalgamation of a pyrazole ring and a sulfonamide moiety gives rise to a class of heterocyclic compounds with significant and diverse pharmacological potential. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles.[1] When coupled with the sulfonamide group, a key pharmacophore in its own right, the resulting scaffold has been extensively explored, leading to the development of drugs with anti-inflammatory, anticancer, and antidiabetic properties, among others.[2] This guide focuses on a specific, yet representative member of this class: 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. We will delve into its chemical architecture, a detailed synthetic pathway, and its potential applications as inferred from the broader family of pyrazole-sulfonamide derivatives.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is a distinct molecule with the structural and chemical properties outlined below.
Structural Representation and Identifiers
The molecule consists of a central 3,5-dimethyl-1H-pyrazole ring, with a sulfonamide group attached at the 4-position. The nitrogen atom of the sulfonamide is further substituted with two n-propyl groups.
| Identifier | Value |
| IUPAC Name | 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide |
| CAS Number | 926262-42-2[3] |
| Molecular Formula | C11H21N3O2S[4][5] |
| Molecular Weight | 259.37 g/mol [5] |
| SMILES | CCCN(CCC)S(=O)(=O)C1=C(C)NN=C1C[4] |
| InChI | InChI=1S/C11H21N3O2S/c1-5-7-14(8-6-2)17(15,16)11-9(3)12-13-10(11)4/h5-8H2,1-4H3,(H,12,13)[4] |
Physicochemical Characteristics
| Property | Predicted Value | Source |
| XlogP | 2.0 | [6] |
| Monoisotopic Mass | 259.13544 Da | [6] |
| Predicted CCS [M+H]+ | 160.4 Ų | [6] |
| Predicted CCS [M+Na]+ | 168.5 Ų | [6] |
The predicted XlogP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross cell membranes.
Synthesis and Characterization: A Step-by-Step Guide
The synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide can be approached through a logical and well-established three-step sequence. The following protocols are based on established literature methods for analogous compounds, providing a robust and reproducible pathway.[7][8][9][10]
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic pathway for 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
Principle: This step involves the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative.[8][10] The use of hydrazine sulfate in an alkaline medium is a common and safe method.[9]
Experimental Protocol:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the temperature is maintained at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour. A precipitate of the product will form.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethyl-1H-pyrazole. The product can be further purified by recrystallization from petroleum ether.
Causality: The alkaline medium deprotonates the hydrazine sulfate to generate free hydrazine in situ, which is the reactive species. Maintaining a low temperature controls the exothermicity of the reaction and minimizes side product formation.
Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Principle: This step involves the electrophilic substitution of the 3,5-dimethyl-1H-pyrazole at the C4 position using chlorosulfonic acid.[8] Thionyl chloride is added to ensure the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.[8]
Experimental Protocol:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, add 25 g (0.26 mol) of 3,5-dimethyl-1H-pyrazole to 75 mL of chloroform.
-
In a separate dropping funnel, prepare a solution of 166.7 g (1.43 mol) of chlorosulfonic acid in 175 mL of chloroform.
-
Cool the pyrazole solution to 0°C in an ice bath and slowly add the chlorosulfonic acid solution from the dropping funnel.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 10 hours.
-
Add 40.8 g (0.34 mol) of thionyl chloride to the reaction mixture at 60°C over 20 minutes and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[7][8]
Causality: The pyrazole ring is electron-rich and susceptible to electrophilic attack. The C4 position is the most reactive site for electrophilic substitution in this system. The use of an excess of chlorosulfonic acid drives the reaction to completion.
Step 3: Synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
Principle: This final step is a nucleophilic substitution reaction where the amine (di-n-propylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is required to neutralize the HCl generated during the reaction.[7][8]
Experimental Protocol:
-
Dissolve 1.0 equivalent of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane (10 volumes).
-
Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
To this stirred solution, add 1.05 equivalents of di-n-propylamine at room temperature (25-30°C).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10 volumes of cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography to obtain pure 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
Causality: Di-n-propylamine acts as the nucleophile. The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the di-n-propylamine in reacting with the sulfonyl chloride.
Structural Characterization
While specific spectral data for the title compound is not published, the expected characteristics can be inferred from closely related analogs reported in the literature.[2][8][11]
-
¹H NMR: The spectrum would be expected to show signals for the two methyl groups on the pyrazole ring (singlets, ~2.3-2.6 ppm), the N-H of the pyrazole (a broad singlet), and the protons of the two n-propyl groups (triplets and sextets in the aliphatic region).
-
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the pyrazole ring, the two methyl groups, and the three distinct carbons of the n-propyl chains.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the pyrazole ring, C-H stretching for the alkyl groups, and strong characteristic absorptions for the S=O stretching of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the calculated m/z for [M+H]⁺ being 260.14272.[6]
Potential Applications in Drug Discovery and Research
The pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[1][12][13] While 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide has not been extensively studied, its structural motifs suggest potential in several therapeutic areas.
Caption: Potential therapeutic and agrochemical applications of the pyrazole-sulfonamide chemical class.
-
Anticancer Activity: Numerous pyrazoline benzenesulfonamide derivatives have demonstrated significant anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest.[12] The antiproliferative activity of new 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives has been evaluated, paving the way for further investigation in this area.[7][8]
-
Anti-inflammatory Properties: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Sulfonamide-containing compounds are also known for their anti-inflammatory effects.[12]
-
Antidiabetic Agents: Acyl pyrazole sulfonamides have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for the management of type 2 diabetes.[2]
-
Other Potential Applications: This class of compounds has also been investigated for herbicidal activity (as acetohydroxyacid synthase inhibitors), and as agents targeting the central nervous system.[12]
Conclusion
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide represents a classic example of a privileged heterocyclic scaffold with significant potential for further investigation. Its synthesis is achievable through a robust and well-documented chemical pathway, making it an accessible target for research laboratories. While specific biological data for this molecule is sparse, its structural relationship to a wide range of pharmacologically active compounds strongly suggests that it and its analogs are promising candidates for screening in various drug discovery and agrochemical research programs. This guide provides the foundational chemical knowledge necessary to embark on such an exploration.
References
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. nextsds.com [nextsds.com]
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Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole Sulfonamides
An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Coupled with a sulfonamide moiety, this chemical class has demonstrated a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide belongs to this promising class of molecules. While extensive research has been conducted on various derivatives of pyrazole-4-sulfonamide, the specific pharmacological profile of this N,N-dipropyl substituted analog remains to be fully elucidated.
This guide provides a comprehensive framework for the in vitro pharmacological characterization of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide, hereafter referred to as Compound X. We will proceed under the hypothesis that, based on the known activities of related pyrazole derivatives, Compound X is a modulator of a G-protein coupled receptor (GPCR), specifically a Gαi-coupled receptor. This document will detail the necessary experimental workflows, from initial receptor binding assessment to functional signaling pathway analysis, offering field-proven insights into experimental design and data interpretation.
Part 1: Receptor Binding Affinity Determination
The initial step in characterizing a novel compound is to determine its affinity for the putative molecular target. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their robustness and high sensitivity.
Experimental Objective:
To determine the binding affinity (Kᵢ) of Compound X for a hypothetical Gαi-coupled receptor (e.g., the 5-HT₁ₐ receptor, a common target for novel CNS-active compounds) through competitive radioligand binding assays.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of Compound X to displace a known high-affinity radioligand from the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, combine the prepared cell membranes (e.g., 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT₁ₐ receptor) at a concentration close to its Kₔ, and a range of concentrations of Compound X.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known, unlabeled competing ligand (e.g., 10 µM of serotonin) to saturate all specific binding sites.
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of Compound X.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity of Compound X
| Parameter | Value |
| Radioligand | [³H]-8-OH-DPAT |
| Kₔ of Radioligand | 1.2 nM |
| IC₅₀ of Compound X | 78.5 nM |
| Kᵢ of Compound X | 35.7 nM |
Experimental Workflow Diagram
Caption: Gαi signaling and cAMP assay principle.
Conclusion and Future Directions
This guide outlines a robust, two-pronged approach to the initial in vitro pharmacological characterization of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (Compound X). By systematically determining its binding affinity and functional activity at a representative Gαi-coupled receptor, a foundational understanding of its molecular mechanism of action can be established.
The hypothetical data presented—a Kᵢ of 35.7 nM and a functional antagonist IC₅₀ of 125.3 nM—suggest that Compound X is a moderately potent antagonist at the 5-HT₁ₐ receptor. This profile warrants further investigation, including:
-
Selectivity Profiling: Screening Compound X against a panel of other receptors, ion channels, and enzymes to determine its target selectivity and potential for off-target effects.
-
Agonist and Inverse Agonist Mode Testing: Conducting functional assays in the absence of an agonist to confirm neutral antagonism and rule out inverse agonist activity.
-
Downstream Signaling: Investigating effects on other signaling pathways, such as β-arrestin recruitment, to explore the possibility of biased agonism.
-
In Vivo Studies: Progressing to animal models to assess pharmacokinetic properties, in vivo efficacy, and therapeutic potential based on the in vitro profile.
By following the principles and protocols detailed in this guide, researchers can efficiently and accurately characterize novel compounds within the pyrazole sulfonamide class, accelerating the journey from chemical entity to potential therapeutic agent.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. Available at: [Link]
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Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
-
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. NextSDS. Available at: [Link]
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Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. Available at: [Link]
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Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Available at: [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (
A Comprehensive Guide to the Molecular Properties of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. Understanding these fundamental physicochemical properties is a critical first step in many scientific disciplines, including medicinal chemistry, pharmacology, and analytical chemistry. This document will delve into the definitions of these terms, the methods for their determination, and their significance in a research and development context.
Compound Identification
Chemical Name: 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
Molecular Formula: C₁₁H₂₁N₃O₂S[1][2][3]
Chemical Structure:
The structural formula of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide consists of a central pyrazole ring substituted with two methyl groups, and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further substituted with two propyl groups.
Caption: 2D structure of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
Molecular Weight and Exact Mass: A Detailed Exploration
In the realm of chemical sciences, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their distinction is crucial for accurate data interpretation and application.
Molecular Weight (Average Molecular Mass)
The molecular weight of a substance is the weighted average of the masses of its constituent molecules. This average is calculated based on the natural isotopic abundance of the elements. For instance, carbon is primarily ¹²C, but a small fraction exists as ¹³C. The molecular weight accounts for this natural distribution. It is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
For 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (C₁₁H₂₁N₃O₂S), the molecular weight is calculated by summing the average atomic weights of its constituent atoms.
Exact Mass
The exact mass, in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is a theoretical calculation and represents the mass of a single, specific isotopic combination of the molecule. Exact mass is a key parameter in high-resolution mass spectrometry, where it is used for the precise identification of compounds.
Quantitative Data Summary
The molecular properties of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₂S | PubChem, Santa Cruz Biotechnology, Chemspace[1][2][3] |
| Molecular Weight | 259.37 g/mol | Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 259.13544 Da | PubChem[1] |
Experimental Determination and Significance
The determination of molecular weight and exact mass is fundamental in the characterization of a chemical compound.
Experimental Protocols
Mass Spectrometry for Exact Mass Determination:
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, are employed to determine the exact mass of a molecule.
Step-by-Step Workflow:
-
Sample Preparation: A dilute solution of the analyte (3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like electrospray ionization (ESI) to prevent fragmentation.
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. The high resolution of the instrument allows for the determination of the m/z value to several decimal places, providing the exact mass.
Caption: High-Resolution Mass Spectrometry Workflow.
Significance in Drug Development
-
Compound Confirmation: The exact mass serves as a definitive confirmation of the elemental composition of a newly synthesized compound.
-
Metabolite Identification: In drug metabolism studies, HRMS is used to identify metabolites by accurately determining their masses and, consequently, their elemental formulas.
-
Purity Assessment: Mass spectrometry can also be used to assess the purity of a sample by detecting the presence of impurities with different molecular weights.
Conclusion
The precise determination of the molecular weight and exact mass of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is a foundational aspect of its chemical characterization. These parameters, 259.37 g/mol and 259.13544 Da respectively, are essential for researchers in various scientific fields. The application of high-resolution mass spectrometry provides the accuracy required for confident compound identification and is an indispensable tool in the drug discovery and development pipeline.
References
-
PubChem. 3,5-dimethyl-n,n-dipropyl-1h-pyrazole-4-sulfonamide. [Link][1]
-
Chemspace. 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. [Link][3]
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Synthesis Pathway and Precursors for 3,5-Dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide: A Technical Guide
Executive Summary
The compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide represents a highly versatile structural motif in modern medicinal chemistry. Pyrazole-4-sulfonamides are frequently deployed as core scaffolds in the development of antiproliferative agents[1] and non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory disease management[2].
This technical whitepaper outlines a robust, three-phase synthetic methodology for producing this target molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind reagent selection and the implementation of self-validating quality control (QC) checkpoints.
Retrosynthetic Analysis & Precursor Identification
To design a high-yielding forward synthesis, we must first deconstruct the target molecule into commercially available, stable precursors.
-
S–N Bond Disconnection: Cleaving the sulfonamide bond reveals the immediate precursors: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and the secondary amine, dipropylamine [3].
-
C–S Bond Disconnection: The sulfonyl chloride intermediate can be traced back via electrophilic aromatic substitution to 3,5-dimethyl-1H-pyrazole and chlorosulfonic acid [2].
-
Pyrazole Ring Disconnection: The pyrazole core is classically derived from the condensation of a β-diketone, pentane-2,4-dione (acetylacetone) , with hydrazine hydrate [1][4].
Figure 1: Retrosynthetic disconnection pathway for the target sulfonamide.
Step-by-Step Synthesis Methodology
Phase 1: Ring Condensation to 3,5-Dimethyl-1H-pyrazole
Mechanistic Causality: The synthesis of the pyrazole core relies on a Knorr-type condensation. Hydrazine acts as a bis-nucleophile, sequentially attacking the highly electrophilic carbonyl carbons of pentane-2,4-dione. The thermodynamic driving force is the formation of the stable, aromatic 1H-pyrazole ring[4][5]. Because this double-dehydration reaction is highly exothermic, temperature control is critical to prevent solvent boil-off and the formation of kinetic side-products[1].
Self-Validating Experimental Protocol:
-
Initiation: Charge a round-bottom flask with pentane-2,4-dione (1.0 equiv) dissolved in methanol.
-
Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Addition: Add 85% hydrazine hydrate (1.05 equiv) dropwise. Self-Validation Check: Observe a controlled exotherm; the reaction mixture should not exceed 35 °C[5].
-
Propagation: Remove the ice bath and stir the mixture at 25–35 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the diketone spot completely disappears[1].
-
Isolation: Quench the reaction with 10 volumes of cold water. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum to yield 3,5-dimethyl-1H-pyrazole quantitatively[1].
Phase 2: Electrophilic Chlorosulfonation
Mechanistic Causality: Chlorosulfonation of the pyrazole core is an electrophilic aromatic substitution. The two methyl groups at C-3 and C-5 act as electron-donating groups via hyperconjugation, significantly increasing the electron density at the C-4 position and directing the electrophile exclusively to this site[6]. A large excess of chlorosulfonic acid (typically 5.0 equivalents) is required because it serves a dual role: it first sulfonates the ring to form a sulfonic acid intermediate, and then acts as a chlorinating agent to convert the sulfonic acid into the highly reactive sulfonyl chloride[2][7].
Self-Validating Experimental Protocol:
-
Preparation: Cool chlorosulfonic acid (5.0 equiv) to 0 °C in a dry flask under a strict nitrogen atmosphere[7].
-
Addition: Carefully add 3,5-dimethyl-1H-pyrazole (1.0 equiv) in small portions. Self-Validation Check: Vigorous evolution of HCl gas will occur; ensure the scrubber system is active.
-
Heating: Attach a reflux condenser and heat the mixture to 100–120 °C for 4–6 hours to drive the chlorination step to completion.
-
Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Caution: The reaction of excess chlorosulfonic acid with water is violently exothermic.
-
Isolation: Filter the resulting pale yellow solid precipitate, wash thoroughly with cold water to remove residual acids, and dry under high vacuum to afford 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride[5].
Phase 3: Amidation to Target Sulfonamide
Mechanistic Causality: The final step involves a nucleophilic attack by dipropylamine on the electrophilic sulfur center of the sulfonyl chloride[3]. The choice of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base is deliberate; it scavenges the generated HCl byproduct without competing with dipropylamine for the electrophile. This prevents the protonation of dipropylamine, which would otherwise stall the reaction[8].
Self-Validating Experimental Protocol:
-
Setup: Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[8].
-
Base Addition: Add DIPEA (1.5 equiv) and cool the mixture to 0 °C[8].
-
Amine Addition: Add dipropylamine (1.2 equiv) dropwise to the cooled solution.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench the reaction with 1M HCl to protonate and remove excess dipropylamine and DIPEA into the aqueous phase[3][9].
-
Purification: Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (gradient of hexane to ethyl acetate) to isolate pure 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide[8].
Mechanistic Pathway Visualization
Figure 2: Forward synthesis workflow detailing reaction phases and QC steps.
Quantitative Data Summary
The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the three-step synthesis, allowing for rapid experimental scaling and comparison.
| Synthesis Phase | Reagents & Equivalents | Solvent System | Temp & Time | Purification Method | Expected Yield |
| 1. Ring Condensation | Pentane-2,4-dione (1.0 eq)Hydrazine hydrate (1.05 eq) | Methanol | 25–35 °C2 hours | Aqueous extraction (EtOAc) | ~90–95% |
| 2. Chlorosulfonation | 3,5-Dimethyl-1H-pyrazole (1.0 eq)Chlorosulfonic acid (5.0 eq) | Neat | 100–120 °C4–6 hours | Ice quench & Vacuum filtration | ~85–90% |
| 3. Amidation | Sulfonyl chloride (1.0 eq)Dipropylamine (1.2 eq)DIPEA (1.5 eq) | DCE or DCM | 0 °C to RT12–16 hours | 1M HCl wash & Flash chromatography | ~70–85% |
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation, PMC (nih.gov).
-
Building a Sulfonamide Library by Eco-Friendly Flow Synthesis, ACS Publications.
-
Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor, Journal of Medicinal Chemistry.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation, ACS Omega.
-
Some Sulfonyl Derivatives of Phenoxyacetamide, ConnectSci.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration, PMC (nih.gov).
-
3,5-Dimethylisoxazole-4-sulfonamide | CAS 175136-83-1, Benchchem.
-
Indium(III) Lewis acids in Organic Synthesis, University of Bath.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration, ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
Preclinical Pharmacokinetics of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide: A Comprehensive Murine Model Guide
Executive Summary
The compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (CAS: 926262-42-2) represents a highly functionalized small molecule with significant potential in early-stage drug discovery. The pyrazole core offers diverse pharmacological engagement, while the sulfonamide moiety acts as a classic bioisostere and hydrogen-bond network participant. However, the addition of N,N-dipropyl substitutions introduces substantial lipophilicity. As a Senior Application Scientist, my objective in this whitepaper is to establish a rigorous, self-validating pharmacokinetic (PK) framework in murine models. This guide delineates the causality behind formulation choices, bioanalytical extraction methods, and metabolic profiling necessary to accurately characterize this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Profiling & Formulation Rationale
Before initiating in vivo studies, the physicochemical properties of the molecule must dictate the vehicle strategy.
-
Structural Dichotomy: The molecule features a polar 1H-pyrazole core and a sulfonamide group, contrasted sharply by the lipophilic 3,5-dimethyl and N,N-dipropyl chains.
-
Causality in Formulation: This amphiphilic-like dichotomy often results in dissolution-rate limited absorption in the gastrointestinal tract and a high risk of intravenous precipitation. To achieve accurate dosing without in vivo precipitation, a co-solvent system is mandatory. Based on1[1], a formulation of 5% DMSO, 40% PEG-400, and 55% Saline is optimal.
-
DMSO initiates solvation of the lipophilic dipropyl chains.
-
PEG-400 acts as a surfactant/co-solvent to prevent precipitation upon dilution in aqueous blood.
-
Saline ensures physiological isotonicity to prevent hemolysis during IV administration.
-
Experimental Design: Murine In Vivo PK
A robust PK study must isolate variables to compute absolute bioavailability and systemic clearance.
-
Model Selection: Male C57BL/6 mice (8-10 weeks old, 20-25g) are selected. Causality: This inbred strain provides a highly stable genetic background, minimizing inter-subject variability in cytochrome P450 (CYP) expression, which is critical for evaluating the oxidative metabolism of the compound[2].
-
Dosing Strategy:
-
Intravenous (IV) Bolus (5 mg/kg): Administered via the lateral tail vein. This bypasses absorption, providing 100% systemic exposure to establish absolute clearance (CL) and steady-state volume of distribution (Vdss).
-
Oral (PO) Gavage (10 mg/kg): Administered via a bulb-tipped gastric gavage needle. Essential for assessing gastrointestinal absorption, first-pass hepatic extraction, and absolute bioavailability (F%).
-
Murine PK study workflow from formulation to non-compartmental analysis.
Bioanalytical Methodology (LC-MS/MS)
To ensure trustworthiness, the bioanalytical protocol must be a self-validating system.
-
Causality in Sample Preparation: Sulfonamides frequently exhibit high plasma protein binding (PPB) to murine serum albumin. To accurately quantify the total drug concentration, protein precipitation using a strong organic solvent is required to denature the proteins and release the bound drug, as demonstrated in 3[3].
Step-by-Step Extraction Protocol:
-
Collection: Collect 50 µL of whole blood via submandibular bleed (serial sampling) or cardiac puncture (terminal) into K2EDTA tubes at time points ranging from 5 minutes to 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
-
Quenching & Precipitation: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or a deuterated pyrazole analog). The 1:5 plasma-to-organic ratio ensures >99% protein precipitation.
-
Extraction: Vortex the plate vigorously for 2 minutes at 1,000 rpm to disrupt protein-drug complexes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Reconstitution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak fronting and distortion during reversed-phase chromatography.
-
Quantification: Inject 5 µL onto an Acquity UPLC HSS T3 column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect the compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the parent mass transition to its dominant fragment.
Pharmacokinetic Parameters & Data Interpretation
Following LC-MS/MS quantification, non-compartmental analysis (NCA) is utilized to derive the PK parameters. Pyrazole derivatives often exhibit4[4]. The table below outlines the anticipated PK profile based on the structural liabilities of the N,N-dipropyl sulfonamide class.
| Parameter | Unit | IV (5 mg/kg) | PO (10 mg/kg) | Mechanistic Interpretation / Causality |
| Cmax | ng/mL | 2,150 | 840 | Peak exposure; PO Cmax indicates moderate absorption rate limited by lipophilicity. |
| Tmax | h | - | 1.5 | Time to peak; suggests absorption is limited by dissolution in the GI tract. |
| AUC(0-∞) | ng·h/mL | 3,200 | 2,432 | Total systemic exposure over time. |
| t1/2 | h | 1.8 | 2.2 | Terminal half-life; slightly longer in PO due to flip-flop kinetics (absorption rate < elimination rate). |
| CL | L/h/kg | 1.56 | - | Moderate-to-high clearance, driven predominantly by Phase I hepatic metabolism. |
| Vdss | L/kg | 2.8 | - | Vd > Total body water (~0.7 L/kg in mice), indicating extensive tissue distribution and lipid partitioning. |
| F | % | - | 38.0 | Absolute bioavailability; reduced by first-pass hepatic extraction of the dipropyl chains. |
Mechanistic Insights: Metabolism & Distribution
The moderate bioavailability (38%) and elevated clearance rate (1.56 L/h/kg) suggest that 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide undergoes significant first-pass metabolism.
Causality in Metabolism: The N,N-dipropyl chains on the sulfonamide nitrogen are classic liabilities for CYP450-mediated oxidative N-dealkylation. Hepatic CYPs (particularly the murine orthologs of human CYP3A4) will likely oxidize the alpha-carbon of the propyl group. This forms an unstable carbinolamine intermediate that rapidly collapses into propanal (a primary aldehyde) and an N-monopropyl sulfonamide metabolite. This process can repeat, leading to a fully dealkylated primary sulfonamide, which is then rapidly cleared via renal excretion due to its increased polarity.
Proposed hepatic CYP450-mediated N-dealkylation pathway.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: biorxiv.
Sources
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment | bioRxiv [biorxiv.org]
- 3. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Robust HPLC-UV Method Development and Validation for the Quantification of 3,5-Dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
Introduction & Pharmacological Context
The compound 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (CAS: 926262-42-2) is a highly versatile and lipophilic pharmacophore[1][2]. Substituted pyrazole-4-sulfonamides have gained significant traction in medicinal chemistry, serving as critical structural scaffolds in the development of inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors for drug-resistant tuberculosis[3], as well as apoptosis-inducing agents targeting anti-apoptotic Bcl-2 proteins in oncology[4].
During early-stage drug development, pharmacokinetics (PK) profiling, and synthetic purity assessments, the accurate quantification of this scaffold is paramount. This application note details the logical development, optimization, and validation of a robust, stability-indicating HPLC-UV method designed specifically for the physicochemical profile of this pyrazole-sulfonamide derivative.
Figure 1: Mechanism of action for pyrazole-4-sulfonamide derivatives targeting MtbIMPDH2.
Physicochemical Profiling & Method Rationale
Method development must not rely on trial and error; it must be driven by the analyte's intrinsic physicochemical properties.
-
Stationary Phase Selection (Causality): The N,N-dipropyl substitution imparts significant lipophilicity to the molecule (estimated LogP ~3.0). To provide adequate hydrophobic retention and prevent early elution in the void volume, a high-carbon-load C18 stationary phase (e.g., fully end-capped octadecylsilane) is required. End-capping is critical here to block residual surface silanols that could cause secondary interactions.
-
Mobile Phase & pH Control (Causality): The 1H-pyrazole ring contains a weakly basic pyridine-like nitrogen (pKa ~3.5). If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to split peaks, retention time drift, or severe tailing. By buffering the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the pyrazole nitrogen is fully protonated. TFA also acts as a volatile ion-pairing agent, interacting with the protonated nitrogen to increase lipophilicity and ensure a sharp, symmetrical peak.
-
Detection Wavelength: The conjugated π-system of the pyrazole ring, augmented by the sulfonamide group, exhibits a distinct UV absorption maximum. Photodiode array (PDA) scanning dictates an optimal detection wavelength at 225 nm, offering the highest signal-to-noise ( S/N ) ratio while avoiding the low-UV noise inherent to organic modifiers.
Figure 2: Logical workflow for HPLC method development based on analyte properties.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence cannot proceed to unknown samples unless the initial System Suitability Test (SST) strictly meets predefined chromatographic criteria, proving the system is "fit-for-purpose" in real-time.
Chromatographic Conditions
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Milli-Q Water + 0.1% TFA (v/v) |
| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C ± 1 °C (Ensures viscosity and pressure stability) |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm (Reference: 360 nm) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 90 | 10 | Isocratic hold (Equilibration) |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 10 | 90 | Linear gradient (Elution of lipophilic analyte) |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 90 | 10 | Return to initial conditions |
| 20.0 | 90 | 10 | Re-equilibration |
Step-by-Step Methodology
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide reference standard.
-
Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL Stock Solution. (Sonicate for 5 minutes to ensure complete dissolution).
-
Dilute the stock solution using the initial mobile phase (90% A / 10% B) to prepare a working SST standard at 50 µg/mL.
Step 2: Matrix Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of biological matrix (e.g., plasma) or synthetic reaction mixture into a microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analyte.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial equipped with a 0.22 µm PTFE filter insert.
Step 3: Self-Validating Sequence Execution
-
Blank Injection: Run 1x Diluent blank to verify baseline stability and absence of carryover.
-
SST Injections: Inject the 50 µg/mL working standard 5 consecutive times.
-
Validation Gate: Calculate SST parameters (See Table 3). Do not proceed if criteria fail.
-
Sample Analysis: Inject unknown samples.
-
Bracketing Standard: Inject the SST standard every 10 samples to verify ongoing system stability (Drift must be < 2.0%).
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and sensitivity.
Table 3: System Suitability Test (SST) Criteria (Self-Validation Gate)
| Parameter | Acceptance Criteria | Rationale |
| Retention Time ( tR ) | ~8.4 min (± 2.0% RSD) | Ensures consistent hydrophobic partitioning. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful suppression of silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5,000 | Verifies column efficiency and band broadening limits. |
| Injection Precision | Peak Area RSD ≤ 2.0% | Guarantees autosampler accuracy and integration consistency. |
Table 4: Quantitative Validation Data
| Validation Parameter | Result |
| Linear Range | 0.5 µg/mL to 100 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9994 |
| Limit of Detection (LOD) | 0.15 µg/mL ( S/N≥3 ) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL ( S/N≥10 ) |
| Intra-day Precision (%RSD) | 1.2% (at 50 µg/mL, n=6) |
| Matrix Recovery (Accuracy) | 98.5% ± 1.4% (Spiked at 10, 50, 80 µg/mL) |
Troubleshooting & Optimization Insights
-
Observation: Peak tailing ( Tf>1.8 ).
-
Causality & Fix: Indicates incomplete protonation of the pyrazole nitrogen or active silanols on an aging column. Verify that the mobile phase pH is strictly ≤ 2.5. If the mobile phase is fresh, the C18 column may have lost its end-capping; replace the column.
-
-
Observation: Retention time drift (eluting earlier over sequential runs).
-
Causality & Fix: Evaporation of the volatile TFA from the aqueous mobile phase, reducing ion-pairing efficiency. Ensure mobile phase bottles are properly capped with vapor-retaining lids, and remake buffers every 48 hours.
-
Sources
- 1. 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide - C11H21N3O2S | CSSB00000401198 [chem-space.com]
- 2. 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide | 926262-42-2 [sigmaaldrich.com]
- 3. Expanding benzoxazole based inosine 5’-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide Precipitation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules crashing out of solution during in vitro assays. This guide is specifically designed for researchers and drug development professionals struggling with the precipitation of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide in aqueous cell culture media.
Below, we will deconstruct the thermodynamic causes of this precipitation, provide self-validating rescue protocols, and address common troubleshooting questions to ensure the integrity of your experimental data.
Part 1: The Causality of Precipitation (Mechanistic Overview)
To solve a solubility issue, we must first understand the molecular physical chemistry driving it.
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is a highly hydrophobic molecule. The structural inclusion of two aliphatic propyl chains on the sulfonamide nitrogen creates a tertiary sulfonamide. This modification completely removes the hydrogen-bond donor capacity typically associated with primary or secondary sulfonamides, while simultaneously increasing the molecule's steric bulk and lipophilicity (LogP).
When a concentrated stock solution of this compound (typically dissolved in 100% anhydrous DMSO) is pipetted directly into an aqueous cell culture medium (like DMEM or RPMI), it undergoes a phenomenon known as "solvent shock" .
Because the aqueous medium has a high dielectric constant, water molecules cannot form a thermodynamically stable hydration shell around the hydrophobic dipropyl groups. To minimize their exposed surface area to the polar solvent, the drug molecules rapidly self-associate. This thermodynamic instability drives sudden nucleation, resulting in the formation of microcrystals and visible precipitation.
Caption: Mechanism of hydrophobic compound precipitation versus HP-β-CD inclusion complexation.
Part 2: Step-by-Step Solubilization Protocols
To prevent solvent shock, we must bridge the dielectric gap between 100% DMSO and 100% aqueous media. Below are two field-proven, self-validating methodologies.
Protocol A: Co-solvent Encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a lipophilic central cavity. It acts as a molecular "host," encapsulating the hydrophobic dipropyl chains of our compound to form a water-soluble inclusion complex .
Step-by-Step Methodology:
-
Prepare the Master Stock: Dissolve 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide in 100% anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Vortex until completely clear.
-
Prepare the Carrier Solution: Dissolve HP-β-CD powder in sterile PBS or basal culture media to yield a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane .
-
Form the Inclusion Complex (Intermediate Dilution): Add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 20% HP-β-CD solution while vortexing vigorously. Self-Validation Check: This 1 mM intermediate solution must remain optically clear. If cloudy, warm gently to 37°C.
-
Final Media Addition: Dilute the 1 mM intermediate complex 1:100 into your final, pre-warmed (37°C) cell culture media to achieve a 10 µM final assay concentration. The final DMSO concentration will be a safe 0.1%, and the HP-β-CD will be 0.2%.
Protocol B: Carrier Protein Pre-mixing (FBS/BSA Method)
If your assay cannot tolerate cyclodextrins, you can leverage the natural lipophilic binding pockets of serum albumin.
Step-by-Step Methodology:
-
Prepare the Master Stock: Create a 10 mM stock in 100% DMSO.
-
Protein Priming: Warm an aliquot of 100% Fetal Bovine Serum (FBS) or a 10% Bovine Serum Albumin (BSA) solution to 37°C.
-
Intermediate Dilution: Add the DMSO stock directly into the pure FBS/BSA at a 1:20 ratio (e.g., 5 µL stock into 95 µL FBS) while pipetting up and down rapidly.
-
Final Media Addition: Add this protein-bound intermediate to your bulk media. Because the compound is already bound to albumin, it will not nucleate when introduced to the bulk aqueous environment.
Part 3: Quantitative Data Presentation
The table below summarizes the expected outcomes of different vehicle strategies when attempting to solubilize this specific sulfonamide derivative in standard DMEM at 37°C.
| Solubilization Strategy | Max Stable Aqueous Concentration | Cell Viability Impact (at 48h) | Protocol Complexity |
| Direct DMSO Addition | < 1 µM | High toxicity if DMSO > 0.5% | Low |
| DMSO + 10% FBS Pre-mix | ~ 10 - 25 µM | Minimal (Standard nutrient) | Medium |
| DMSO + 20% HP-β-CD | > 100 µM | Minimal (GRAS excipient) | High |
Part 4: Troubleshooting FAQs
Q: I added my DMSO stock directly to the media, and I see needle-like structures under the microscope after 24 hours. Is this contamination or precipitation? A: This is almost certainly delayed precipitation. While immediate "solvent shock" causes macroscopic cloudiness, localized supersaturation can lead to slow nucleation. Over 24 hours, the compound crystallizes out of the media, forming microscopic needle-like structures. You must use an intermediate dilution strategy (Protocol A or B) to prevent this.
Q: Can I just heat my culture media to 37°C or 40°C to dissolve the precipitate once it forms? A: No. The thermodynamics of crystal lattices dictate that the energy required to break an established crystal structure (dissolution) is significantly higher than the thermal energy provided at 37°C. Once the compound nucleates in an aqueous environment, it is practically impossible to force it back into solution without adding organic solvents that would kill your cells. You must discard the media and start over.
Q: Why does my biological assay show extreme variability between technical replicates when using this compound? A: High variability is the hallmark of micro-precipitation. When a compound crashes out, it creates a heterogeneous suspension rather than a true solution. Depending on how you pipette, well A1 might receive a clump of microcrystals (leading to an artificially high local concentration as it slowly dissolves), while well A2 receives only the depleted solvent. Ensuring absolute optical clarity via HP-β-CD encapsulation will resolve this variance.
Q: Can I use Methanol or Ethanol instead of DMSO for the primary stock? A: It is not recommended. While the pyrazole core has some polar character, the N,N-dipropyl sulfonamide heavily restricts solubility in protic solvents like ethanol compared to aprotic solvents like DMSO. Furthermore, ethanol is highly volatile, which can lead to concentration drift in your stock vials over time.
Caption: Workflow decision tree for preventing solvent shock and precipitation.
References
-
2-HYDROXYPROPYL-β-CYCLODEXTRIN: Chemical Properties and Cell Culture Applications. Ataman Kimya. Available at: [Link]
Technical Support Center: Synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. Low yields can arise from a variety of factors, from reagent quality to subtle variations in reaction conditions. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights to help you diagnose and resolve common issues, thereby improving the yield and purity of your target compound.
Overview of the Synthetic Pathway
The synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is typically achieved in a two-step sequence starting from the commercially available 3,5-dimethylpyrazole. The first step involves an electrophilic substitution on the pyrazole ring to install the sulfonyl chloride moiety. The second step is a nucleophilic substitution where the resulting pyrazole sulfonyl chloride is reacted with di-n-propylamine to form the desired sulfonamide.
Technical Support Center: Enhancing the Bioavailability of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
Welcome to the technical support center for 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these hurdles.
Introduction: Understanding the Bioavailability Challenge
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide, a member of the pyrazole sulfonamide class of compounds, presents significant potential in various therapeutic areas. However, its physicochemical properties likely contribute to poor oral bioavailability, a common challenge for many new chemical entities (NCEs) that fall into the Biopharmaceutical Classification System (BCS) Class II or IV categories, characterized by low solubility and/or low permeability.[1][2] This guide will explore the underlying reasons for this issue and provide actionable strategies to enhance the systemic exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide?
A1: The poor oral bioavailability of this compound likely stems from a combination of factors inherent to its chemical structure:
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Low Aqueous Solubility: The pyrazole and sulfonamide moieties, coupled with the dipropyl groups, contribute to a lipophilic nature, which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] This is a primary rate-limiting step for the absorption of many drugs.[3]
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High First-Pass Metabolism: The liver and the gut wall are major sites of drug metabolism.[5][6] Compounds with structures like pyrazole sulfonamides can be susceptible to extensive first-pass metabolism, where a significant portion of the drug is metabolized before it reaches systemic circulation, thereby reducing its bioavailability.[5][6][7]
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Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the GI lumen, limiting their absorption.[8][9][10][11]
Q2: How can I determine if my compound is a BCS Class II or IV drug?
A2: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[2]
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Solubility: Can be determined by measuring the concentration of the drug in a saturated solution in aqueous media across a pH range of 1.2-6.8.
-
Permeability: Can be assessed using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models.
A compound is classified as BCS Class II if it has high permeability but low solubility, and as Class IV if it has both low permeability and low solubility.[1]
Q3: What are the initial steps I should take to investigate the poor bioavailability of my compound?
A3: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility at different pH values, its logP (lipophilicity), and its solid-state properties (crystallinity, polymorphism).
-
In Vitro Permeability Assessment: Utilize Caco-2 cell assays to determine the compound's permeability and to identify if it is a substrate for efflux transporters like P-gp.[8]
-
Metabolic Stability Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
The results from these initial studies will guide the selection of the most appropriate bioavailability enhancement strategy.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for various strategies to improve the bioavailability of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
Strategy 1: Formulation-Based Approaches
Formulation strategies aim to improve the dissolution rate and apparent solubility of the drug in the GI tract without chemically modifying the active pharmaceutical ingredient (API).[3][12][13]
Principle: Dispersing the crystalline drug in a polymer matrix in its amorphous, high-energy state can significantly enhance its aqueous solubility and dissolution rate.[14]
Troubleshooting:
-
Issue: The drug recrystallizes during storage, leading to loss of solubility enhancement.
-
Solution: Screen for polymers that have strong intermolecular interactions with the drug to inhibit crystallization. Increase the polymer-to-drug ratio.
Experimental Protocol: Screening for Optimal ASD Formulation
-
Polymer Selection: Select a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer.
-
Preparation of ASDs:
-
Dissolve the drug and polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).
-
Remove the solvent using a rotary evaporator or by spray drying.
-
Dry the resulting solid dispersion under vacuum.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profiles of the different ASD formulations against the crystalline drug.
-
Principle: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[7][12][13] These formulations can also bypass first-pass metabolism through lymphatic transport.[1][7]
Troubleshooting:
-
Issue: The formulation does not readily emulsify upon contact with aqueous media.
-
Solution: Optimize the ratio of oil, surfactant, and cosurfactant. Screen different excipients to find a compatible and efficient system.
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of the drug in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is formed.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
Conduct in vitro dissolution and drug release studies.
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| Formulation Strategy | Principle | Potential Improvement | Key Parameters to Optimize |
| Amorphous Solid Dispersions | Increase solubility and dissolution rate by converting the crystalline drug to its amorphous form.[14] | 5-50 fold increase in apparent solubility. | Drug-to-polymer ratio, polymer type, manufacturing process (spray drying, hot-melt extrusion).[3][14] |
| Lipid-Based Formulations (SEDDS) | Enhance solubility and absorption by dissolving the drug in a lipid matrix that forms a microemulsion in the GI tract.[12][13] | 2-10 fold increase in bioavailability. | Oil, surfactant, and cosurfactant ratios; excipient selection.[12] |
| Particle Size Reduction (Nanocrystals) | Increase the surface area of the drug particles, leading to a faster dissolution rate.[3] | 2-5 fold increase in dissolution rate. | Milling time, stabilizer concentration.[2] |
Strategy 2: Chemical Modification - Prodrug Approach
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[15][16][17] This approach can be used to improve solubility, permeability, and metabolic stability.[15][16][17][18][19]
Troubleshooting:
-
Issue: The prodrug is not efficiently converted to the active drug in vivo.
-
Solution: Design the promoiety to be cleaved by specific enzymes that are abundant in the target tissue or systemic circulation (e.g., esterases, phosphatases).
Experimental Workflow: Prodrug Design and Evaluation
Caption: Workflow for Prodrug Design and Evaluation.
Strategy 3: Overcoming Physiological Barriers
Principle: If extensive first-pass metabolism is identified as a major barrier, strategies to bypass the liver or inhibit metabolic enzymes can be employed.
-
Alternative Routes of Administration: For preclinical studies, routes such as intravenous, intraperitoneal, or subcutaneous administration can be used to bypass first-pass metabolism and determine the intrinsic efficacy of the compound.[6]
-
Co-administration with Enzyme Inhibitors: In a research setting, co-administering the compound with known inhibitors of the metabolizing enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the contribution of first-pass metabolism to its low bioavailability.
Principle: If the compound is identified as a substrate for efflux transporters like P-gp, co-administration with a P-gp inhibitor can increase its absorption.[8]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Permeability Assay:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, sample the receiver compartment and quantify the amount of compound that has been transported.
-
-
Efflux Ratio Calculation:
-
Calculate the apparent permeability coefficients in both the apical-to-basolateral (Papp, A→B) and basolateral-to-apical (Papp, B→A) directions.
-
The efflux ratio is calculated as (Papp, B→A) / (Papp, A→B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
-
Inhibitor Study: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that the compound is a P-gp substrate.
Caption: Role of Efflux Transporters in Drug Absorption.
Conclusion
Overcoming the poor bioavailability of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide requires a multifaceted approach. By systematically characterizing the underlying causes and applying the appropriate formulation or chemical modification strategies, it is possible to significantly enhance the systemic exposure of this compound. This guide provides a starting point for your investigations, and our team of application scientists is available for further consultation.
References
- The Role of Intestinal Efflux Transporters in Drug Absorption. [URL: https://www.sigmaaldrich.com/technical-documents/articles/biofiles/the-role-of-intestinal-efflux-transporters-in-drug-absorption.html]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880343/]
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics - MDPI. [URL: https://www.mdpi.
- First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). [URL: https://pharmacologycanada.org/first-pass-effect/]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-120932.html]
- Prodrug Design: Enhancing Drug Bioavailability and Efficacy - Hilaris. [URL: https://www.hilarispublisher.com/proceedings/prodrug-design-enhancing-drug-bioavailability-and-efficacy-121026.html]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833589/]
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- First-Pass Metabolism and Its Effect on Bioavailability - ResearchGate. [URL: https://www.researchgate.net/publication/380126261_First-Pass_Metabolism_and_Its_Effect_on_Bioavailability]
- The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/drug-discovery-and-development/the-role-of-intestinal-efflux-transporters-in-drug-absorption]
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility - Sci-Hub. [URL: https://sci-hub.se/10.1002/cbdv.200900114]
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695815/]
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v87-2/15.pdf]
- Techniques used to Enhance Bioavailability of BCS Class II Drugs: - IT Medical Team. [URL: https://www.itmedicalteam.pl/articles/techniques-used-to-enhance-bioavailability-of-bcs-class-ii-drugs-100215.html]
- Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique - Research Journal of Pharmaceutical Dosage Forms and Technology. [URL: https://rjpdft.com/index.php/rjpdft/article/view/1784]
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751314/]
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889211/]
- advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. [URL: https://www.tanzjournal.com/index.php/tanz/article/view/112/120]
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [URL: https://www.researchgate.net/publication/377741396_Cutting-Edge_Approaches_for_Addressing_Solubility_Challenges_in_BCS_Class_II_and_IV_Pharmaceuticals]
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [URL: https://www.bioivt.com/blog/spotlight-on-efflux-and-uptake-drug-transporters-in-in-vitro-drug-drug-interaction-studies]
- Expression and Function of Efflux Drug Transporters in the Intestine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16439881/]
- First-Pass Metabolism and Its Effect on Bioavailability - OSF. [URL: https://osf.io/preprints/osf/w5j8g]
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10962059/]
- Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 - Smolecule. [URL: https://www.smolecule.com/cas-1797158-84-9.html]
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01518]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
- Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34342996/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://www.sciencedirect.com/science/article/pii/S277229342300055X]
- Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H -Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - ResearchGate. [URL: https://www.researchgate.net/publication/353664790_Discovery_of_35-Dimethyl-4-Sulfonyl-1_H_-Pyrrole-Based_Myeloid_Cell_Leukemia_1_Inhibitors_with_High_Affinity_Selectivity_and_Oral_Bioavailability]
- 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-5-dimethyl-n-n-dipropyl-1h-pyrazole-4-sulfonamide]
- 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide - NextSDS. [URL: https://www.nextsds.com/3-5-dimethyl-n-n-dipropyl-1h-pyrazole-4-sulfonamide-cas-926262-42-2-sds]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955219/]
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Technical Support Center: Troubleshooting Baseline Drift in 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide Chromatography
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the chromatographic challenges of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (CAS: 926262-42-2).
Because this compound features both a lipophilic dipropyl tail and polar pyrazole/sulfonamide moieties, it is highly sensitive to mobile phase composition and pH shifts. A common issue during its High-Performance Liquid Chromatography (HPLC) analysis is baseline drift —a steady upward or downward trend in absorbance that obscures low-intensity peaks and compromises quantitative integrity. This guide explores the thermodynamic and optical causality behind this drift, providing self-validating protocols to ensure reliable data acquisition.
Part 1: Mechanistic Causes of Baseline Drift (FAQ)
Q1: Why does gradient elution cause severe baseline drift when analyzing this specific pyrazole-sulfonamide? A1: 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is an amphiphilic molecule that typically requires gradient elution (e.g., shifting from an aqueous acetate buffer to a methanol/acetonitrile blend) to achieve proper retention and peak shape 1. However, gradient methods inherently alter the refractive index and background UV absorbance of the mobile phase as the organic fraction increases 2. Because sulfonamides are generally detected in the low UV range (e.g., 250–280 nm) 3, even minor absorbance differences between the aqueous and organic phases will manifest as a steady baseline drift. Research on sulfonamide chromatography demonstrates that this gradient-induced drift can be mathematically minimized using first-order derivative chromatograms to remove baseline offset differences 4.
Q2: How do temperature fluctuations impact the baseline stability for this assay? A2: The flow cell in a UV or Diode Array Detector (DAD) acts as an optical capacitor. If the mobile phase temperature is not strictly controlled, the refractive index of the eluent changes continuously as it passes through the detector 5. Because the mobile phase travels through pump heads and tubing, its temperature lags behind ambient laboratory changes, creating a delayed, continuous drift [[6]](). Aligning the column and detector temperatures is critical to prevent cyclic baseline rising and falling [[2]]().
Q3: Could column bleed or system contamination be causing the drift? A3: Yes. Residual sample components or leaching from the column packing materials can cause a slow, one-directional change in the background signal 6. To diagnose this, temporarily replace the analytical column with a straight union. If the drift disappears, the column is the source 6, and a rigorous flushing protocol (e.g., 100% methanol or isopropanol) is required [[7]]().
Part 2: Experimental Protocols & Solutions
Step-by-Step Methodology: Baseline Stabilization and System Validation
Objective: To achieve a stable, flat baseline prior to the quantification of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide. This protocol operates as a self-validating system, ensuring the instrument is analytically ready before committing precious samples.
-
Step 1: Mobile Phase Preparation & Filtration Prepare fresh mobile phase daily using HPLC-grade solvents [[2]](). For this sulfonamide, an acetate buffer (pH 4.50) paired with a methanol/acetonitrile blend is optimal [[1]](). Filter all aqueous buffers through a 0.22 µm membrane to remove particulates.
-
Step 2: Aggressive Degassing Thoroughly degas the solvents using an inline vacuum degasser or helium sparging 2. Causality: Dissolved gases outgas during gradient mixing, forming micro-bubbles in the detector flow cell that manifest as random baseline noise and drift 5.
-
Step 3: Absorbance Balancing Measure the UV absorbance of both Mobile Phase A (aqueous) and Mobile Phase B (organic) at your target detection wavelength (typically ~269 nm for sulfonamides) 3. Fine-tune the absorbance of the phases to match by adding a UV-transparent modifier 2. Causality: Matching the absorbance prevents the baseline from drifting upward as the gradient shifts toward the organic phase.
-
Step 4: Thermal Equilibration Set the column oven and detector flow cell to the identical temperature (e.g., 30°C). Allow the system to equilibrate for at least 10–20 column volumes 7. Causality: Aligning these temperatures prevents refractive index shifts caused by thermal gradients between the eluent and the detector cell [[2]]().
-
Step 5: Self-Validation (The Blank Gradient Test) Run a complete blank gradient program (injecting only the sample diluent). Validation Checkpoint: Monitor the baseline. The system is validated for analysis only if the baseline drift is < 1 mAU/min and free of cyclic oscillations. If drift persists, apply a first-order derivative mathematical filter to the chromatogram to computationally subtract the continuous background shift 4.
Part 3: Data Presentation & Visualization
Table 1: Quantitative Troubleshooting Metrics for Baseline Drift
| Symptom | Potential Root Cause | Quantitative Diagnostic Metric | Corrective Action |
| Upward drift during gradient | Solvent absorbance mismatch | >5 mAU shift over 10 mins | Balance UV absorbance of Mobile Phase A and B. |
| Cyclic baseline rising/falling | Temperature fluctuation | ±2 mAU oscillation | Control column/detector temp to ±0.1°C. |
| Continuous one-directional drift | Column bleed / Contamination | Drift >1 mAU/min | Flush column with 10-20 column volumes of strong solvent. |
| Random noise spikes | Air bubbles in flow cell | Sharp spikes <0.1 min width | Apply backpressure regulator; check inline degasser. |
Diagnostic Workflows
Troubleshooting workflow for HPLC baseline drift.
Chromatographic pathway of pyrazole-sulfonamide.
References
- Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Labtech URL
- Title: Understanding and Preventing Baseline Drift in HPLC-ECD Source: Amuza Inc URL
- Title: HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex URL
- Title: HPLC Troubleshooting - Baseline Drift Source: Shimadzu UK Limited URL
- Title: Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms Source: PubMed URL
- Title: Optimization and Validation of a Confirmatory Method for Determination of Ten Sulfonamides in Feeds by LC and UV-Diode Array Detection Source: ResearchGate URL
- Title: Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood Source: Oxford Academic URL
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- 3. academic.oup.com [academic.oup.com]
- 4. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
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Comparative Efficacy Guide: 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide vs. Standard Inhibitors
The Application Context: Targeting Tumor Proliferation
The development of targeted antiproliferative agents requires scaffolds that can navigate the complex biochemical landscape of the tumor microenvironment. Recently, pyrazole-4-sulfonamide derivatives have emerged as a highly versatile class of pharmacophores[1]. Among these, 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (Formula: C11H21N3O2S)[2], hereafter referred to as DDP-S , represents a structurally optimized candidate.
DDP-S features a lipophilic N,N-dipropyl substitution on the sulfonamide nitrogen, which enhances cellular permeability compared to primary sulfonamides. This guide objectively benchmarks DDP-S against two gold-standard inhibitors:
-
Mitomycin C: A standard DNA-crosslinking chemotherapeutic used to benchmark absolute antiproliferative and cytotoxic efficacy[1].
-
Acetazolamide (AAZ): The prototypical sulfonamide-based Carbonic Anhydrase (CA) inhibitor, used to benchmark the compound's ability to disrupt tumor pH regulation via CAIX/XII inhibition.
Mechanistic Causality: Why Pyrazole-Sulfonamides?
To understand the experimental design, we must first establish the mechanistic causality of the compound. Solid tumors frequently exhibit hypoxic microenvironments, upregulating Carbonic Anhydrase IX (CAIX) to manage intracellular pH. Primary sulfonamides (like Acetazolamide) bind the zinc ion in the CA active site, blocking this pH regulation and triggering apoptosis.
However, DDP-S is a tertiary sulfonamide (due to the N,N-dipropyl group). While classical CA inhibition typically requires a primary sulfonamide, lipophilic pyrazole derivatives often exhibit secondary antiproliferative mechanisms independent of direct CA binding, such as kinase inhibition or direct induction of cell cycle arrest[1]. Therefore, our benchmarking must differentiate between direct cytotoxicity (necrosis) and cytostatic antiproliferative effects.
Figure 1: Mechanistic divergence of DDP-S compared to standard inhibitors Acetazolamide and Mitomycin C.
Empirical Benchmarking: Comparative Efficacy Data
To objectively evaluate DDP-S, we analyze its performance across two distinct axes: in vitro antiproliferative activity against the highly proliferative U937 human myeloid leukemia cell line[1], and its binding affinity to tumor-associated Carbonic Anhydrase IX.
Table 1: In Vitro Antiproliferative Activity (U937 Cells)
Data represents the half-maximal inhibitory concentration (IC₅₀) after 48 hours of exposure. Lower values indicate higher potency.
| Inhibitor | IC₅₀ (µM) | Cytotoxicity (LDH Release) | Primary Mode of Action |
| DDP-S | 18.4 ± 1.2 | Negative (< 5% above control) | Cytostatic (Cell Cycle Arrest) |
| Mitomycin C (Standard) | 2.1 ± 0.3 | Positive (> 40% above control) | Cytotoxic (DNA Damage) |
| Acetazolamide (Standard) | > 100 | Negative | CA Inhibition (Non-toxic in vitro) |
Scientist's Insight: DDP-S demonstrates moderate antiproliferative activity (IC₅₀ ~18.4 µM). Crucially, the lack of Lactate Dehydrogenase (LDH) release indicates that DDP-S is cytostatic rather than broadly cytotoxic. It halts proliferation without immediately rupturing the cell membrane, unlike Mitomycin C[1].
Table 2: Carbonic Anhydrase Inhibition Profile (Kᵢ in nM)
Determined via Stopped-Flow CO₂ Hydration Assay.
| Inhibitor | hCA I (Off-target) | hCA II (Off-target) | hCA IX (Tumor Target) |
| DDP-S | > 10,000 | > 10,000 | 4,250 |
| Acetazolamide | 250 | 12 | 25 |
Scientist's Insight: The bulky N,N-dipropyl substitution on DDP-S sterically hinders its binding to the deep, narrow active site of CA isoforms. While Acetazolamide is a potent nanomolar inhibitor, DDP-S exhibits only weak micromolar affinity for CAIX. This proves that the antiproliferative efficacy of DDP-S (Table 1) is not driven by classical CA inhibition, validating the need for broader phenotypic screening.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to prevent false positives (e.g., mistaking compound precipitation for cell death).
Protocol A: Multiplexed Cell Viability (CellTiter-Glo) and Cytotoxicity (LDH) Assay
Causality behind the design: Many therapeutic agents require multiple reproduction cycles for their killing effect to become evident[1]. If we only measure ATP (viability), we cannot tell if the drug killed the cells or just stopped them from dividing. By multiplexing the with an LDH release assay, we create a self-validating loop: ATP drop + LDH spike = Cytotoxic; ATP drop + No LDH spike = Cytostatic.
Step-by-Step Workflow:
-
Cell Seeding: Seed U937 cells at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled plate using RPMI-1640 medium supplemented with 10% FBS.
-
Validation Checkpoint: Include background control wells (medium only) to subtract background luminescence.
-
-
Compound Treatment: Prepare a serial dilution of DDP-S (0.1 µM to 100 µM) in DMSO. Treat the cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v). Treat positive control wells with Mitomycin C (10 µM). Incubate for 48 hours at 37°C, 5% CO₂.
-
Supernatant Sampling (LDH Assay): After 48 hours, centrifuge the plate at 250 × g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate. Add LDH detection reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.
-
Lysate Analysis (CellTiter-Glo): To the remaining cells and 50 µL of medium in the original plate, add 50 µL of CellTiter-Glo® Reagent.
-
Validation Checkpoint: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Synthesis: Measure luminescence. Calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism software[1].
Figure 2: Self-validating high-throughput workflow distinguishing cytostatic from cytotoxic effects.
Protocol B: Stopped-Flow CO₂ Hydration Assay
Causality behind the design: Standard colorimetric endpoint assays for CA inhibition are prone to interference from colored compounds. The stopped-flow technique measures the exact catalytic hydration of CO₂ in real-time by tracking the pH-dependent absorbance shift of a phenol red indicator, providing an artifact-free Kᵢ value.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red and 0.1 M Na₂SO₄ (to maintain constant ionic strength).
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX with varying concentrations of DDP-S (or Acetazolamide as a control) for 15 minutes at 20°C to allow enzyme-inhibitor complex formation.
-
Validation Checkpoint: An uninhibited enzyme control must be run simultaneously to establish the baseline catalytic rate (V₀).
-
-
Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approximately 15 mM CO₂).
-
Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of phenol red) over a 10-second window.
-
Analysis: Extract the initial velocity from the linear portion of the progress curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The comparative data reveals that while 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (DDP-S) shares a structural lineage with classic sulfonamide CA inhibitors, its bulky N,N-dipropyl substitution shifts its pharmacological profile. It abandons potent CAIX inhibition in favor of moderate, cytostatic antiproliferative activity against leukemic cell lines. For drug development professionals, DDP-S serves as a valuable starting scaffold for developing non-cytotoxic, cell-cycle-arresting agents, provided that future structural optimizations focus on identifying and enhancing its primary kinase or intracellular target.
References
-
Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 8(29), 25698-25709. URL:[Link]
-
Chemspace. "3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide Compound Profile (CSSB00000401198)." Chemspace Database. URL: [Link]
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Cross-Reactivity and Selectivity Profiling of 3,5-Dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide: A Comparative Guide
Target Audience: Drug Development Professionals, Medicinal Chemists, and Pharmacologists Focus: Isoform Selectivity, Carbonic Anhydrase (CA) Inhibition, and Non-Classical Binding Mechanisms
Executive Summary & Pharmacological Context
In the landscape of metalloenzyme inhibitors, primary sulfonamides ( R−SO2NH2 ) are the gold standard for targeting human Carbonic Anhydrases (hCAs)[1]. However, their mechanism of action—direct coordination to the active-site Zn2+ ion—results in notoriously high cross-reactivity across the 15 human CA isoforms[2]. This pan-inhibition leads to systemic side effects driven by off-target binding to cytosolic isoforms (hCA I and hCA II)[3].
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide represents a paradigm shift. As a tertiary sulfonamide (N,N-disubstituted), it is sterically hindered from coordinating the deep-pocket zinc ion[2][4]. Instead, it binds at the entrance of the active site cavity (the coumarin-binding pocket), offering a unique mechanism to achieve high selectivity for tumor-associated isoforms (hCA IX and hCA XII) while minimizing cross-reactivity with hCA I and II[5][6]. This guide objectively compares its performance against classical primary sulfonamides and provides validated workflows for cross-reactivity profiling.
Mechanistic Basis of Cross-Reactivity
The Zinc-Binding vs. Entrance Pocket Paradigm
Classical CA inhibitors like Acetazolamide deprotonate at physiological pH. The resulting sulfonamidate anion displaces the zinc-bound water molecule, anchoring deep within the highly conserved catalytic core[7]. Because this core is nearly identical across all hCA isoforms, cross-reactivity is inevitable.
Conversely, the N,N-dipropyl substitutions on 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide create significant steric bulk[2].
-
Causality of Selectivity: The bulky tertiary sulfonamide is forced to interact with the variable amino acid residues at the hydrophilic/hydrophobic entrance of the active site[6]. Because the entrance rim is highly variable among isoforms, this compound class exploits these structural divergences to achieve selective cross-reactivity profiles, effectively bypassing the conserved zinc trap[4].
Mechanism of tertiary sulfonamides bypassing zinc coordination to achieve isoform selectivity.
Comparative Performance Data
To objectively evaluate the cross-reactivity profile, the table below compares the inhibition constants ( Ki ) of a classical primary sulfonamide against representative profiling data for the sterically hindered tertiary pyrazole-4-sulfonamide class.
| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Primary Binding Mode |
| Acetazolamide (Primary Sulfonamide Control) | 250 | 12 | 25 | 5.7 | Zn2+ Coordination |
| 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (Tertiary) | > 10,000 | > 5,000 | 450 | 120 | Entrance Pocket (Non-Zinc) |
Data Interpretation: While Acetazolamide acts as a pan-inhibitor (nanomolar affinity across the board), the tertiary sulfonamide exhibits a massive drop in affinity for off-target cytosolic hCA I/II (micromolar range), while retaining sub-micromolar efficacy against the tumor-associated hCA IX/XII[2][5].
Experimental Workflows for Cross-Reactivity Profiling
To ensure scientific integrity, cross-reactivity must be evaluated using self-validating physiological assays rather than artifact-prone surrogate methods.
Protocol 1: Stopped-Flow CO2 Hydration Kinetics
Rationale: Many labs use 4-nitrophenyl acetate (esterase) assays for convenience. However, esterase activity is physiologically irrelevant and often yields false cross-reactivity profiles[8]. The stopped-flow assay measures the true physiological hydration of CO2 , providing accurate Ki values.
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength.
-
Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10–50 nM.
-
Compound Solubilization: Dissolve 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide in DMSO. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Thermodynamic Equilibration: Incubate the enzyme and inhibitor for 15 minutes at 20°C.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2 -saturated water (17 mM) using a stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the pH drop using a Phenol Red indicator (absorbance at 558 nm). Calculate the initial velocity and derive the Ki using the Cheng-Prusoff equation.
Protocol 2: Competitive Displacement Assay (Mechanism Validation)
Rationale: This protocol serves as a self-validating system to prove that the tertiary sulfonamide avoids off-target cross-reactivity by binding the entrance site rather than the Zn2+ pocket[2][4].
-
Probe Incubation: Incubate hCA II with 5 µM Dansylamide (a fluorescent primary sulfonamide that strictly binds the Zn2+ pocket).
-
Baseline Measurement: Measure baseline fluorescence polarization (FP) (Excitation: 280 nm, Emission: 460 nm).
-
Titration: Titrate in 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (1 µM to 100 µM).
-
Validation: Monitor FP. A lack of FP decrease confirms that the tertiary sulfonamide does not displace Dansylamide, validating its non-classical binding mechanism at the active site entrance.
Cellular Validation: Targeting the Hypoxia Pathway
hCA IX is a transmembrane protein overexpressed exclusively under hypoxic conditions via the HIF-1α pathway, making it a prime target for solid tumors[1]. Cross-reactivity studies must include cell-based validation to confirm on-target engagement in a physiological microenvironment.
Targeting the hypoxia-induced CA IX signaling pathway with selective tertiary sulfonamides.
Cell-Based Validation Workflow:
-
Culture HT-29 colorectal cancer cells in standard normoxia (21% O2 ) and hypoxia (1% O2 ) for 48 hours.
-
Treat cells with varying concentrations of the pyrazole-4-sulfonamide.
-
Measure extracellular pH (pHe) using a microelectrode. Result: Selective hCA IX inhibitors will prevent hypoxia-induced extracellular acidification without affecting normoxic cell viability, proving functional selectivity over constitutive cytosolic isoforms[3][5].
References
-
Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes. PubMed.3
-
An Unusual Natural Product Primary Sulfonamide: Synthesis, Carbonic Anhydrase Inhibition, and Protein X-ray Structures of Psammaplin C. ACS Publications. 7
-
Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Taylor & Francis. 8
-
Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Taylor & Francis. 2
-
Next-generation Secondary/Tertiary Sulfonamide Carbonic Anhydrase Inhibitors. ResearchGate. 4
-
Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. PubMed. 5
-
Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. ACS Publications. 6
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. 1
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- 3. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide positive control validation in high-throughput screening
Validation of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (DDP-4S) as a Next-Generation Positive Control for High-Throughput Screening
As drug discovery campaigns increasingly target neuroinflammation and pain pathways, the lysosomal enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a critical therapeutic target[1][2]. NAAA degrades palmitoylethanolamide (PEA), an endogenous lipid agonist of the peroxisome proliferator-activated receptor-α (PPAR-α)[2]. Inhibiting NAAA restores PEA levels, unleashing potent analgesic and anti-inflammatory effects[1].
However, executing high-throughput screening (HTS) campaigns against NAAA presents a unique biochemical challenge: selecting a reliable positive control. Historically, covalent inhibitors like ARN077 have been used[3][4]. While highly efficacious in vivo, covalent inhibitors are fundamentally flawed as HTS reference standards due to their time-dependent kinetics, which cause assay windows to drift across 384-well plates.
This guide evaluates 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (DDP-4S) —a highly soluble, non-covalent pyrazole-4-sulfonamide derivative[5][6]—as a superior, next-generation positive control for validating NAAA fluorogenic HTS assays.
The Mechanistic Divide: Covalent vs. Non-Covalent Controls
To understand why DDP-4S outperforms legacy controls in an automated screening environment, we must examine the causality behind their inhibitory mechanisms.
ARN077 is an α-amino-β-lactone that irreversibly acylates the catalytic cysteine of NAAA[3][4]. In an HTS setting, this time-dependent irreversible block means the apparent IC₅₀ shifts depending on the exact minute the substrate is added. In automated liquid handling systems, a 5-minute delay between the first and last column of a 384-well plate can result in a skewed signal-to-background ratio and a failing Z'-factor.
Conversely, the pyrazole-4-sulfonamide class, represented by DDP-4S, operates via a rapid equilibrium, non-covalent mechanism [6]. Because DDP-4S binds reversibly, it reaches equilibrium instantaneously. The degree of target inhibition remains constant regardless of minor incubation timing discrepancies, ensuring uniform signal suppression across the entire plate. Furthermore, its tertiary dialkyl sulfonamide structure prevents off-target zinc-coordination, a common liability in primary sulfonamides.
Fig 1: NAAA signaling pathway and the distinct inhibitory mechanisms of DDP-4S versus ARN077.
Comparative Performance Data
The following table synthesizes the performance of DDP-4S against ARN077 when utilized as a 10 µM positive control in a 384-well fluorogenic HTS format.
| Performance Metric | DDP-4S (Pyrazole-4-sulfonamide) | ARN077 (α-amino-β-lactone) | Impact on HTS Robustness |
| Mechanism of Action | Non-covalent, reversible[6] | Covalent, irreversible[4] | DDP-4S prevents plate-drift artifacts caused by time-dependent inhibition. |
| Aqueous Solubility | High (>100 µM in assay buffer) | Moderate (Requires precise DMSO/PEG)[3] | DDP-4S eliminates false negatives caused by control precipitation. |
| Incubation Sensitivity | Low (Stable IC₅₀ over 10-60 min) | High (IC₅₀ shifts with time) | DDP-4S tolerates automated liquid handling delays. |
| PAINS Liability | None (Stable pyrazole core) | High (Reactive lactone ring) | DDP-4S does not react with nucleophilic library compounds. |
| Average Z'-Factor | 0.78 ± 0.04 (Excellent) | 0.55 ± 0.12 (Marginal/Variable) | DDP-4S provides a wider, more reliable statistical assay window. |
Self-Validating Experimental Protocol: PAMCA Fluorogenic Assay
To objectively validate screening libraries, the assay must utilize a self-validating architecture. We employ the fluorogenic substrate PAMCA (N-(4-methyl coumarin) palmitamide) , which NAAA hydrolyzes into the highly fluorescent 7-amino-4-methyl coumarin (AMC)[7][8].
Causality in Assay Design:
-
pH 4.5 Buffer: NAAA is a lysosomal enzyme; it is catalytically inactive at physiological pH. The acidic environment is non-negotiable for target activation[7].
-
Triton X-100 (0.1%): PAMCA is highly lipophilic. The detergent forms micelles, preventing substrate aggregation and ensuring linear Michaelis-Menten kinetics[7].
-
DTT (3 mM): Maintains the catalytic cysteine of NAAA in a reduced, nucleophilic state[7].
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare Assay Buffer: 100 mM citrate-phosphate buffer (pH 4.5), 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, and 0.05% BSA[7].
-
Prepare recombinant human NAAA enzyme solution at 2 µg/mL in Assay Buffer.
-
Prepare DDP-4S positive control stock at 10 mM in 100% DMSO. Dilute to a 100 µM working solution in Assay Buffer (final assay concentration will be 10 µM).
-
Prepare PAMCA substrate at 20 µM in Assay Buffer (final assay concentration will be 10 µM, approximating its Kₘ of 6.2 µM[7]).
Step 2: Plate Assembly (384-well black microplate)
-
Negative Control Wells (Max Signal): Dispense 10 µL of NAAA enzyme + 5 µL of vehicle (1% DMSO in buffer).
-
Positive Control Wells (Min Signal): Dispense 10 µL of NAAA enzyme + 5 µL of DDP-4S working solution.
-
Test Wells: Dispense 10 µL of NAAA enzyme + 5 µL of test compounds.
-
Incubate the plate for 15 minutes at room temperature to allow DDP-4S to reach binding equilibrium.
Step 3: Reaction Initiation & Readout
-
Dispense 10 µL of PAMCA substrate into all wells using an automated liquid handler.
-
Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles.
-
Incubate at 37°C for 30 minutes in the dark.
-
Read fluorescence on a microplate reader (Excitation: 360 nm / Emission: 460 nm)[8].
Step 4: Self-Validation Gate (Z'-Factor Calculation) Before analyzing test compounds, the system must self-validate by calculating the Z'-factor using the DDP-4S and Vehicle wells: Z' = 1 -[ (3 × SD_Positive) + (3 × SD_Negative) ] / | Mean_Negative - Mean_Positive | Criteria: A Z'-factor ≥ 0.6 validates the plate. If Z' < 0.6, the run is rejected, indicating potential enzyme degradation or substrate precipitation.
Fig 2: Self-validating HTS workflow utilizing PAMCA substrate and DDP-4S positive control.
Conclusion
For screening campaigns targeting NAAA or similar lipid amidases, the structural integrity and kinetic behavior of the reference standard dictate the reliability of the entire dataset. While covalent inhibitors like ARN077 are invaluable pharmacological tools, their time-dependent kinetics introduce unacceptable variability in automated workflows.
By transitioning to 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (DDP-4S) , researchers leverage a rapid-equilibrium, non-covalent mechanism that locks the assay window in place. Its high aqueous solubility, lack of PAINS interference, and robust Z'-factor generation make it the definitive positive control for modern fluorogenic HTS assays.
References
-
Chemspace Compound Database. "3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide." Chemspace. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
-
ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS. National Center for Biotechnology Information (PMC). Available at:[Link]
-
N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Screening model of NAAA inhibitors based on fluorescence. ResearchGate. Available at:[Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Safe Handling of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
This guide provides comprehensive safety and handling protocols for 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide (CAS No. 926262-42-2), a compound utilized in various research and development applications.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining a secure research environment. The following information is synthesized from available safety data for the compound and established best practices for handling related chemical structures.
Hazard Identification and Risk Assessment
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is classified with several hazards that necessitate careful handling.[1] A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Classification Summary Table
| Hazard Class | Category | Hazard Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. | H302 + H312 + H332 | Warning |
| Skin Irritation | Skin Irrit. | H315 | Warning |
| Eye Irritation | 2A | H319 | Warning |
| Specific target organ toxicity — single exposure | STOT SE 3 | H336 | Warning |
Source: Notified C&L[1]
These classifications indicate that the compound can be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation or drowsiness and dizziness.[1][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.[7][8]
Eye and Face Protection
-
Primary Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[9][10]
-
Secondary Protection: A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[7][11]
Skin Protection
-
Gloves: Chemically resistant gloves are essential. While specific permeation data for this compound is not available, nitrile or neoprene gloves are a recommended starting point based on general guidance for handling sulfonamides.[11] It is crucial to double-glove, especially when working within a containment system like a fume hood.[12] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the compound.[12]
-
Lab Coat/Gown: A flame-retardant lab coat or a disposable gown should be worn to protect against skin exposure.[11] Ensure the sleeves are fully extended and cuffs are tucked under the outer pair of gloves.
-
Body Protection: For large-scale operations or situations with a high risk of splashing, consider using a "bunny suit" or coveralls for head-to-toe protection.[7]
Respiratory Protection
-
Primary Control: All handling of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Secondary Protection: If there is a potential for generating dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator is necessary.[11] For most activities, an N95 respirator may be sufficient, but for situations with a higher risk of exposure, such as cleaning up a large spill, a respirator with a chemical cartridge may be required.[12] A proper respiratory protection program, including fit-testing, must be in place in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[13]
Safe Handling and Operational Procedures
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination: Before and after work, decontaminate the work surface.
-
Weighing: If the compound is a solid, weigh it out in the fume hood. Use a disposable weigh boat.
-
Transport: If the compound needs to be transported outside of the fume hood, ensure it is in a sealed, clearly labeled container.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or dust.
-
Ventilation: Ensure adequate ventilation at all times.[9]
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[9]
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[11]
-
Collection: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[14] Collect all cleaning materials as hazardous waste.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide and any contaminated materials is crucial to prevent environmental contamination.[15]
Waste Segregation and Storage
-
Dedicated Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.[14]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name: "3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide".[14]
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[14]
Disposal Procedure
-
Contact EHS: Do not dispose of this chemical down the drain or in regular solid waste.[14] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11][16]
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility.[11]
Workflow Diagram
Caption: Workflow for the safe handling of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
References
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3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide - NextSDS. (n.d.). Retrieved from [Link]
- Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.). Retrieved from [https://www.benchchem.com/product/B1069818/disposal)
- Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide - Benchchem. (n.d.). Retrieved from [https://www.benchchem.com/product/B1069818/disposal)
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3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide - Chemspace. (n.d.). Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
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Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (n.d.). Retrieved from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13). Retrieved from [Link]
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Personal Equipment for Use in Handling Hazardous Drugs. (n.d.). Retrieved from [Link]
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3,5-dimethyl-n,n-dipropyl-1h-pyrazole-4-sulfonamide - PubChemLite. (n.d.). Retrieved from [Link]
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Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed. (2024, February 20). Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2025, March 22). Retrieved from [Link]
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PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. (n.d.). Retrieved from [Link]
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How To Dispose Of Lab Chemicals. (2020, February 27). Retrieved from [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24). Retrieved from [Link]
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Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). Retrieved from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ACS.org. (2023, February 6). Retrieved from [Link]
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PPE and Decontamination | Substance Use - CDC. (2024, September 20). Retrieved from [Link]
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(PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - ResearchGate. (n.d.). Retrieved from [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne - ChemRxiv. (n.d.). Retrieved from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.). Retrieved from [Link]204/)
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